5-nitro-2-p-tolylbenzimidazole CAS number and identifiers
5-nitro-2-p-tolylbenzimidazole CAS number and identifiers
An In-Depth Technical Guide to 5-nitro-2-p-tolylbenzimidazole: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific derivative, 5-nitro-2-p-tolylbenzimidazole, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential therapeutic applications based on the broader understanding of the 5-nitrobenzimidazole class of molecules.
Chemical Identity and Core Descriptors
For comparative and reference purposes, the identifiers for structurally similar and well-documented benzimidazoles are provided in the table below.
| Identifier | 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | 2-methyl-5-nitrobenzimidazole | 5-nitrobenzimidazole |
| CAS Number | 1772-39-0[2][3] | 1792-40-1[4] | 94-52-0[5] |
| Molecular Formula | C13H8N4O4[2] | C8H7N3O2[4] | C7H5N3O2[6] |
| Molecular Weight | 284.23 g/mol [2] | 177.16 g/mol [4] | 163.14 g/mol [6] |
| Synonyms | 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole[2] | 2-Methyl-6-nitrobenzimidazole[4] | 6-nitrobenzimidazole[5] |
The structural distinction of 5-nitro-2-p-tolylbenzimidazole lies in the p-tolyl (4-methylphenyl) group at the 2-position, which is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.
Synthesis and Mechanism
The synthesis of 2-substituted-5-nitrobenzimidazoles is typically achieved through the condensation of 4-nitro-1,2-phenylenediamine with a corresponding aldehyde.[7][8][9] This reaction, a variation of the Phillips-Ladenburg reaction, is a robust and widely employed method for creating the benzimidazole core.[10]
Synthesis Pathway
The primary route to 5-nitro-2-p-tolylbenzimidazole involves the reaction of 4-nitro-1,2-phenylenediamine with p-tolualdehyde. An oxidizing agent, such as sodium metabisulfite, is often used to facilitate the cyclization and aromatization of the intermediate Schiff base.[7][8]
Caption: General synthesis scheme for 5-nitro-2-p-tolylbenzimidazole.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for synthesizing similar 5-nitrobenzimidazole derivatives.[9]
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Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine and 1.0 equivalent of p-tolualdehyde in absolute ethanol.
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Reagent Addition: To this solution, add 4.0 equivalents of sodium metabisulfite.
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Reflux: Heat the resulting mixture to reflux (approximately 80-85°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the crude product.
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Purification: Filter the solid product. The crude material can be purified by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization to yield the pure 5-nitro-2-p-tolylbenzimidazole.[7][11]
Physicochemical and Spectroscopic Characterization
The physicochemical properties of 5-nitro-2-p-tolylbenzimidazole are influenced by the nitro group, which is a strong electron-withdrawing group, and the tolyl substituent.
Physical Properties (Predicted)
| Property | Value | Justification |
| Appearance | Likely a yellow or brownish powder | The nitroaromatic system typically imparts color.[6] |
| Melting Point | >200 °C | Benzimidazole cores generally have high melting points due to intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO. | Based on the properties of related nitrobenzimidazoles.[5] |
Spectroscopic Data
Infrared (IR) Spectroscopy: A study has reported the following IR peaks for 5-Nitro-2-p-tolyl-1H-benzoimidazole (coded as BDZ13):
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3323 cm⁻¹: N-H stretching of the imidazole ring.
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3061 cm⁻¹: Aromatic C-H stretching.
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1627 cm⁻¹: C=N stretching of the imidazole ring.
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1506 cm⁻¹: Asymmetric N-O stretching of the nitro group.
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1456 cm⁻¹: C-N stretching.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the title compound is scarce, predicted ¹H and ¹³C NMR chemical shifts can be inferred based on the analysis of similar structures. The aromatic protons on the benzimidazole and tolyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons of the tolyl group would present as a characteristic singlet further upfield (around δ 2.4 ppm).
Mass Spectrometry (MS): The molecular ion peak [M]+ in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (C14H11N3O2), which is approximately 253.26 g/mol .
Applications in Drug Development
The 5-nitrobenzimidazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][6] The introduction of a nitro group can enhance the antimicrobial and antiprotozoal properties of a molecule.[1]
Potential Therapeutic Roles
Caption: Potential therapeutic applications of 5-nitro-2-p-tolylbenzimidazole.
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Antihypertensive and Vasorelaxant Activity: Related 5-nitrobenzimidazole derivatives have been investigated for their potential as vasorelaxants, possibly acting as antagonists for the angiotensin-II receptor, a key target in hypertension management.[7]
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Antioxidant Properties: Several studies on 2-substituted-5-nitrobenzimidazoles have demonstrated significant antioxidant activity, evaluated by methods such as DPPH free radical scavenging.[8][9] This suggests potential applications in diseases where oxidative stress plays a pathogenic role.
-
Antiprotozoal and Antimicrobial Activity: The benzimidazole core is found in widely used antiparasitic drugs like albendazole.[1] The nitro group is a key feature in drugs like benznidazole, which require reductive activation by parasitic nitroreductases.[1] This makes 5-nitro-2-p-tolylbenzimidazole a candidate for screening against various parasites and microbes.
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Anticancer Potential: The benzimidazole scaffold has been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[6]
The p-tolyl group, with its modest electron-donating methyl substituent, can fine-tune the electronic properties and lipophilicity of the molecule compared to other substituted analogs, which may lead to an improved pharmacokinetic or pharmacodynamic profile.
Conclusion and Future Directions
5-nitro-2-p-tolylbenzimidazole represents a promising, yet underexplored, member of the benzimidazole family. Its synthesis is straightforward, based on well-established chemical reactions. Drawing from the extensive research on related 5-nitrobenzimidazole derivatives, this compound warrants further investigation for a spectrum of therapeutic applications, including as an antihypertensive, antioxidant, and antimicrobial agent. Future work should focus on its definitive synthesis, full spectroscopic characterization, and comprehensive biological screening to elucidate its mechanism of action and validate its potential in drug discovery pipelines.
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Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(11), 3166. Available at: [Link]
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Archie, S. R., et al. (2017). Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 227-230. Available at: [Link]
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SIELC Technologies. (2018). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. SIELC Technologies. Retrieved from: [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). ResearchGate. Retrieved from: [Link]
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Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. Available at: [Link]
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Wadhawa, G. C., & Raparti, V. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. RASAYAN Journal of Chemistry, 10(1), 13-15. Available at: [Link]
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PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved from: [Link]
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Pop, R., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7857. Available at: [Link]
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Wang, Y., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(35), 15994-16000. Available at: [Link]
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Chilin, A., et al. (2012). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical and ESR characterization. Magnetic Resonance in Chemistry, 50(S1), S53-S60. Available at: [Link]
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